2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
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Overview
Description
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-hydroxy-4,5-dimethylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-4,5-dimethylaniline in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or under reflux conditions until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.
Chemical Research: It serves as a model compound in various chemical reactions and mechanistic studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyphenyl)benzamide: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.
2-chloro-N-(4,5-dimethylphenyl)benzamide: Lacks the hydroxy group, which may influence its reactivity and interactions.
N-(2-hydroxy-4,5-dimethylphenyl)benzamide: Lacks the chloro group, which may alter its substitution reactions and biological effects.
Uniqueness
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is unique due to the presence of both hydroxy and chloro groups along with the dimethyl substitutions on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-7-13(14(18)8-10(9)2)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQASYKJOHSKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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